molecular formula C4H7ClO B1141498 3-Chloro-2-buten-1-OL CAS No. 40605-42-3

3-Chloro-2-buten-1-OL

Cat. No.: B1141498
CAS No.: 40605-42-3
M. Wt: 106.55 g/mol
InChI Key: SRQGZQPUPABHCN-UHFFFAOYSA-N
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Description

3-Chloro-2-buten-1-OL, also known as 3-chloro-2-butanol or 3-chlorobutanol, is an organochloride compound that is used in a variety of applications. It is an important intermediate in the synthesis of other compounds, and has been used in the production of pharmaceuticals, agrochemicals, and other products. This compound is a colorless liquid with a characteristic odor and a boiling point of 79°C. It is soluble in water and most organic solvents.

Scientific Research Applications

  • Kinetics of reactions with atomic chlorine and temperature effects:

    • Rodríguez et al. (2007) investigated the kinetics of reactions of unsaturated alcohols, including 3-Chloro-2-buten-1-OL, with atomic chlorine, providing insights into atmospheric implications and reactivity with OH and NO3 radicals (Rodríguez et al., 2007).
  • Conformational analysis:

    • Kahn & Hehre (1985) performed a conformational energy analysis of 3-buten-2-ol, a structurally similar compound, using ab initio molecular orbital theory, contributing to the understanding of the molecule's energy minima and reactivity (Kahn & Hehre, 1985).
  • Kinetic and mechanistic studies:

    • Rodríguez et al. (2012) studied the kinetics and mechanisms of reactions of 3-methyl-3-buten-1-ol (a related compound) with Cl atoms, including temperature dependence and product identification, which can be useful for understanding the reactivity of similar unsaturated alcohols (Rodríguez et al., 2012).
  • Synthesis applications:

    • MatsudaIsamu (1978) described a method for α-methylenebutyrolactone synthesis using homoallyl alcohols, which can include this compound derivatives (MatsudaIsamu, 1978).
  • Calorimetric and computational studies:

    • Vélez et al. (2005) conducted a study on the enthalpies of combustion and vaporization of 3-buten-1-ol, aiding in the estimation of enthalpies of formation and providing valuable data for computational chemistry applications (Vélez et al., 2005).

Safety and Hazards

While specific safety and hazards information for “3-Chloro-2-buten-1-OL” is not available in the resources, general safety measures for handling chemical reagents should be followed. This includes keeping away from open flames, hot surfaces, and sources of ignition . Immediate medical attention is required in case of contact with skin or eyes .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-Chloro-2-buten-1-OL can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-Buten-1-ol", "Hydrogen chloride", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: 2-Buten-1-ol is reacted with hydrogen chloride to form 3-chloro-2-buten-1-ol.", "Step 2: The resulting product is treated with sodium hydroxide to neutralize the acid and form the corresponding salt.", "Step 3: The salt is then oxidized with sodium hypochlorite to form an intermediate compound.", "Step 4: The intermediate is then treated with sodium bisulfite to form a sulfonate salt.", "Step 5: The sulfonate salt is then hydrolyzed with sodium hydroxide to form 3-Chloro-2-buten-1-OL.", "Step 6: The final product is purified by extraction with a suitable solvent and drying." ] }

40605-42-3

Molecular Formula

C4H7ClO

Molecular Weight

106.55 g/mol

IUPAC Name

3-chlorobut-2-en-1-ol

InChI

InChI=1S/C4H7ClO/c1-4(5)2-3-6/h2,6H,3H2,1H3

InChI Key

SRQGZQPUPABHCN-UHFFFAOYSA-N

SMILES

CC(=CCO)Cl

Canonical SMILES

CC(=CCO)Cl

synonyms

3-Chloro-2-Buten-1-ol;  3-Chloro-2-buten-1-ol;  3-Chlorocrotyl Alcohol;  γ-Chlorocrotyl Alcohol

Origin of Product

United States
Customer
Q & A

Q1: How is 3-Chloro-2-buten-1-ol used in chemical synthesis?

A1: this compound serves as a key intermediate in the multi-step synthesis of 2-Butyn-1-ol. [] This process involves a dehydrohalogenation reaction, where the chlorine atom and a hydrogen atom are eliminated from the molecule, leading to the formation of a triple bond. [] This type of reaction is widely employed in organic chemistry to create unsaturated compounds.

Q2: Does this compound interact with any known enzymes?

A2: Research suggests that this compound can be oxidized by certain bacterial enzymes. One example is the 3-methyl-2-buten-1-ol (321-MB) dehydrogenase found in Pseudomonas putida MB-1. [] This enzyme, typically involved in the metabolism of 321-MB, exhibits broad substrate specificity and can also catalyze the oxidation of this compound, along with other allylic and benzylic alcohols. [] This finding highlights the potential for this enzyme class to act on a wider range of substrates than initially thought.

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